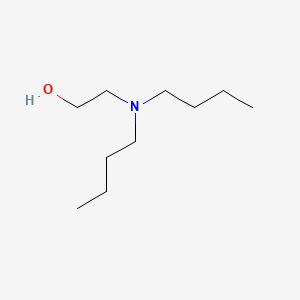

2-(Dibutylamino)ethanol

Descripción

Propiedades

IUPAC Name |

2-(dibutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSZDQRGNFLMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO, Array | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024953 | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutylaminoethanol is a colorless liquid with a mild fishlike odor. Flash point 200 °F. Toxic by ingestion and skin absorption. Used to make other chemicals., Liquid, Colorless liquid with a faint, amine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, amine-like odor. | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

435 to 450 °F at 760 mmHg (NTP, 1992), 222-232 °C, 446 °F | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

210 °F (NTP, 1992), 210 °F, 90 °C c.c., 195 °F | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: poor, 0.4% | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9, 0.86 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6, 6 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, kPa at ? °C: 3.4, 0.1 mmHg | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0185.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

102-81-8 | |

| Record name | DIBUTYLAMINOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3095 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Dibutylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIBUTYLAMINO)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-N-Dibutylaminoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dibutylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IT10X9MHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-N-DIBUTYLAMINOETHANOL (DIBUTYLAMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/30 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-(dibutylamino)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KK3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-70 °C | |

| Record name | 2-N-DIBUTYLAMINOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1418 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of 2 Dibutylamino Ethanol

Established Synthetic Routes to 2-(Dibutylamino)ethanol

The most common and industrially relevant methods for preparing this compound include direct alkylation and reductive amination strategies. Each approach offers distinct advantages and is selected based on the specific requirements of the synthesis.

Direct Alkylation Approaches

Direct alkylation is a widely employed method for the synthesis of this compound. This approach involves the reaction of di-n-butylamine with a suitable two-carbon electrophile containing a hydroxyl or a precursor to a hydroxyl group. A common electrophile used in this reaction is 2-chloroethanol. thieme-connect.de The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of di-n-butylamine attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction towards the product. The choice of solvent and temperature can influence the reaction rate and yield. While this method is straightforward, the potential for the formation of quaternary ammonium (B1175870) salts as byproducts exists, which may necessitate careful control of reaction conditions and purification steps.

Another direct alkylation strategy involves the ring-opening of ethylene (B1197577) oxide with di-n-butylamine. The nucleophilic nitrogen of the amine attacks one of the carbon atoms of the strained epoxide ring, leading to the formation of the this compound product. This reaction is often performed under controlled temperature and pressure to manage the reactivity of ethylene oxide.

| Reactants | Reagents/Conditions | Product | Key Features |

| Di-n-butylamine, 2-Chloroethanol | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Methanol) | This compound | Nucleophilic substitution, requires a base to neutralize HCl byproduct. thieme-connect.de |

| Di-n-butylamine, Ethylene Oxide | Controlled temperature and pressure | This compound | Nucleophilic ring-opening of an epoxide. |

Reductive Amination Strategies

Reductive amination provides an alternative and versatile route to this compound. This method typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While less commonly reported for this specific compound, the general principle can be applied. For instance, the reductive amination of a suitable hydroxyacetaldehyde derivative with di-n-butylamine could potentially yield this compound.

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an enamine or an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to afford the final tertiary amine product. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield. For related amine syntheses, catalysts like copper oxide or aluminum oxide-based systems have been utilized under hydrogen atmosphere at elevated temperatures and pressures.

Alternative Synthetic Pathways

Beyond the primary routes of direct alkylation and reductive amination, other synthetic strategies can be envisioned for the preparation of this compound, although they may be less common in practice. One such possibility involves the reduction of a corresponding amide. For example, the reduction of N,N-dibutyl-2-hydroxyacetamide would yield this compound. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation.

Functionalization of this compound

The presence of both a hydroxyl group and a tertiary amine moiety makes this compound a versatile building block for further chemical modifications. solubilityofthings.com These functionalizations allow for the synthesis of a wide range of derivatives with tailored properties for various applications.

Modification of the Hydroxyl Group

The hydroxyl group of this compound can undergo several common reactions to form ethers and esters.

Esterification: The reaction of this compound with carboxylic acids, acyl chlorides, or anhydrides leads to the formation of the corresponding esters. evitachem.com This reaction is often catalyzed by an acid or a base. For example, the reaction with methacrylic acid or its derivatives can produce 2-(dibutylamino)ethyl methacrylate, a monomer used in polymer synthesis.

Etherification: The hydroxyl group can also be converted into an ether linkage. This can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

| Reaction Type | Reagents | Product Type | Example Application |

| Esterification | Carboxylic acid, Acyl chloride, or Anhydride | Ester | Synthesis of monomers like 2-(dibutylamino)ethyl methacrylate. evitachem.com |

| Etherification | Alkyl halide, Strong base | Ether | General modification of the hydroxyl group. |

Derivatization of the Tertiary Amine Moiety

The tertiary amine in this compound can also be chemically modified, primarily through quaternization and oxidation reactions.

Quaternization: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts. This reaction introduces a permanent positive charge on the nitrogen atom, which can significantly alter the physical and chemical properties of the molecule, such as its solubility and surface activity.

Oxidation: The tertiary amine can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides often exhibit different biological activities and physical properties compared to the parent amine. In some cases, oxidative C-N bond cleavage can occur, leading to the formation of secondary amines and other degradation products. uni-muenchen.de

| Reaction Type | Reagents | Product Type | Key Features |

| Quaternization | Alkyl halide | Quaternary ammonium salt | Introduces a permanent positive charge. |

| Oxidation | Hydrogen peroxide, Peroxy acids | N-oxide | Can alter biological activity and physical properties. uni-muenchen.de |

| Oxidative Cyanation | KSCN, tBuOOH | α-Amino nitrile | Functionalization at the α-carbon to the nitrogen. uni-muenchen.de |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is pivotal for minimizing the environmental footprint of its production. This involves a shift from traditional synthetic pathways, which may use hazardous reagents and produce significant waste, towards more sustainable alternatives. Key areas of focus include the use of renewable feedstocks, the development of reactions with high atom economy, and the design of processes that reduce energy consumption and waste generation. The compound's own application as a recoverable "switchable-hydrophilicity solvent" (SHS) underscores the importance of its sustainable production. rsc.orgresearchgate.net As an SHS, this compound can function as both a solvent and a recoverable base catalyst, for instance in the transesterification of soybean oil to produce biodiesel. rsc.orgresearchgate.netrsc.org Its ability to be recovered with high efficiency (approximately 92%) and reused highlights a lifecycle that aligns with green chemistry goals. rsc.orgresearchgate.net

Exploration of Environmentally Benign Synthetic Routes

Traditional synthesis of this compound often involves the reaction of dibutylamine (B89481) with ethylene oxide or 2-chloroethanol. chemsrc.com While effective, these routes involve precursors with notable toxicity and hazard profiles. Green chemistry seeks to replace such materials with safer, more environmentally benign alternatives.

One of the most promising green strategies is the N-alkylation of amines using alcohols, a process known as "hydrogen auto-transfer" or "borrowing hydrogen" catalysis. rsc.org In the context of this compound synthesis, this would involve the direct reaction of dibutylamine with ethanol (B145695). This pathway is highly advantageous as ethanol is a greener, readily available, and often renewable solvent and reagent, while the only theoretical byproduct is water, leading to high atom economy. rsc.org

Another explored avenue is the catalytic amination of alcohols. google.com This approach could potentially be adapted for this compound production by reacting diethanolamine (B148213) with a butanol source or by the direct amination of an appropriate ether alcohol in the presence of dibutylamine. These routes, contingent on the development of effective catalysts, offer pathways that can reduce reliance on hazardous alkylating agents.

The application of this compound as a reusable catalyst and solvent itself drives the need for its green synthesis. rsc.orgresearchgate.net For example, a green flow chemistry strategy has been developed to enhance the extraction and recovery rates of the compound when used as an SHS, achieving a single-pass recovery efficiency of 60.1%. rsc.org Such applications in sustainable processes like biodiesel production create a strong incentive for developing equally sustainable methods for manufacturing the compound. researchgate.netrsc.org

Catalyst Development for Sustainable Production

The viability of environmentally benign synthetic routes hinges on the development of efficient and selective catalysts. For the N-alkylation of amines with alcohols, significant progress has been made in designing catalysts that facilitate the hydrogen auto-transfer mechanism.

A notable example is a well-defined, air-stable, phosphine-free palladium(II) complex, [Pd(L)Cl], which has proven effective for the N-alkylation of a broad range of amines using primary alcohols. rsc.org This type of homogeneous catalyst operates with low catalyst loading and promotes a reaction pathway where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine to form the alkylated amine product. The hydrogen is effectively "borrowed" from the alcohol and returned in the final reduction step. This process is highly attractive as it avoids the use of stoichiometric activating reagents and generates water as the sole byproduct. rsc.org

Catalytic systems for the amination of alcohols often employ transition metals. Processes have been developed using catalysts containing metals like copper, nickel, and zirconium for reacting alcohols with amines at elevated temperatures and pressures in the presence of hydrogen. google.com The development of tailor-made catalysts is crucial for directing the conversion of alcohols to specific amine products, such as in the production of butadiene from ethanol, which involves complex catalytic functions. elsevierpure.com While not directly synthesizing this compound, these systems provide a framework for developing catalysts for its production from alcohol feedstocks.

The table below summarizes research findings on catalytic systems relevant to the green synthesis of amines, illustrating the types of catalysts and conditions that could be adapted for the sustainable production of this compound.

| Catalyst System | Substrates | Reaction Type | Key Findings |

| Phosphine-free Palladium(II) complex rsc.org | Various aromatic amines and primary alcohols | N-alkylation via hydrogen auto-transfer | Effective with low catalyst loading (0.1 mol%); water is the only byproduct, demonstrating high atom economy. |

| Copper-Titanium Oxide google.com | Alcohols, Aldehydes, or Ketones with Ammonia or Amines | Catalytic Amination | Demonstrates a pathway for producing primary, secondary, or tertiary amines from various feedstocks. |

| Zirconium, Copper, and Nickel-containing catalyst google.com | Primary or secondary alcohols with Ammonia or Amines | Catalytic Amination | Effective for amine synthesis at temperatures of 80 to 250°C. |

| Ruthenium(II) tris(2,2'-bipyridyl) nih.govresearchgate.net | This compound as co-reactant | Electrochemiluminescence | While an application, it highlights this compound as an environmentally friendly alternative to more toxic and volatile amines like tripropylamine. nih.govresearchgate.net |

This targeted research into catalyst development is essential for transitioning the synthesis of this compound from classical methods to more sustainable, atom-efficient, and environmentally responsible industrial processes.

Mechanistic Investigations of 2 Dibutylamino Ethanol’s Chemical Reactivity

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the speed and energy changes associated with the chemical transformations of 2-(Dibutylamino)ethanol. While specific data for this compound is not extensively available in publicly accessible literature, general principles of amino alcohol reactivity can be applied to infer its behavior.

The determination of rate constants is essential for quantifying the velocity of a chemical reaction. For reactions involving this compound, such as in its role as a catalyst in urethane formation, the rate constants would describe how factors like reactant concentrations influence the rate of product formation.

A hypothetical reaction, the hydrolysis of an ester catalyzed by this compound, can be represented as:

Ester + H₂O ---(this compound)--> Carboxylic Acid + Alcohol

The rate law for this reaction would likely be:

Rate = k[Ester][this compound]

Where k is the second-order rate constant. Experimental determination of k would involve monitoring the concentration of the ester or the product over time under controlled conditions.

Table 1: Hypothetical Rate Constants for Ester Hydrolysis Catalyzed by Tertiary Amino Alcohols at 25°C

| Catalyst | Ester | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

|---|---|---|---|

| Triethylamine | Ethyl Acetate | Water | Value |

| This compound | Ethyl Acetate | Water | Estimated Value |

| N,N-Diisopropylethylamine | Ethyl Acetate | Water | Value |

Note: The values for this compound are estimated based on the reactivity of similar tertiary amines and require experimental verification.

Activation energy (Ea) is the minimum energy required for a reaction to occur. It is a critical parameter in understanding the temperature dependence of reaction rates, as described by the Arrhenius equation. For reactions catalyzed by this compound, the activation energy would be a measure of the energy barrier for the catalyzed pathway. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate longdom.org.

In the context of polyurethane formation, tertiary amines like this compound are known to lower the activation energy of the reaction between an isocyanate and a polyol mdpi.comrwth-aachen.de. The activation energy for the uncatalyzed reaction is significantly higher than that of the catalyzed reaction.

Table 2: Typical Activation Energies for Urethane Formation

| Reaction | Catalyst | Activation Energy (Ea) [kJ/mol] |

|---|---|---|

| Isocyanate + Alcohol | None | 50 - 70 |

| Isocyanate + Alcohol | This compound | Estimated 20 - 40 |

| Isocyanate + Alcohol | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 15 - 30 |

Note: The value for this compound is an estimate based on the catalytic activity of other tertiary amines and requires experimental validation.

The determination of activation energy involves measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the universal gas constant.

Elucidation of Reaction Mechanisms

Unraveling the step-by-step sequence of a chemical reaction, known as the reaction mechanism, is crucial for a complete understanding of the chemical reactivity of this compound. This often involves a combination of spectroscopic techniques to identify transient species and computational chemistry to model reaction pathways.

Spectroscopic methods are invaluable for detecting and characterizing reaction intermediates, which are often short-lived and present in low concentrations. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy can provide structural information about these transient species.

Computational chemistry has become a powerful tool for elucidating reaction mechanisms by providing detailed information about the structures and energies of reactants, transition states, and products nih.govndl.gov.inacs.orgsmu.edu. Density Functional Theory (DFT) is a commonly employed method for these types of investigations mdpi.com.

For the catalysis of urethane formation by this compound, computational studies could model the interaction between the lone pair of electrons on the nitrogen atom of the amine with the electrophilic carbon atom of the isocyanate group. This would allow for the calculation of the activation barriers for different proposed mechanisms, such as a nucleophilic catalysis pathway or a general base catalysis pathway.

Table 3: Calculated Relative Energies for a Hypothetical Catalyzed Reaction Step

| Species | Method | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | DFT (B3LYP/6-31G*) | 0 |

| Transition State | DFT (B3LYP/6-31G*) | Calculated Value |

| Intermediate | DFT (B3LYP/6-31G*) | Calculated Value |

| Products | DFT (B3LYP/6-31G*) | Calculated Value |

Note: These values would be obtained from quantum chemical calculations for a specific reaction involving this compound.

Such calculations can help to distinguish between different possible reaction pathways and identify the rate-determining step of the reaction rwth-aachen.de.

Influence of Solvent and Temperature on Reactivity

The solvent and temperature are critical parameters that can significantly influence the rate and outcome of a chemical reaction.

The choice of solvent can affect the stability of reactants, intermediates, and transition states through solvation effects. For reactions involving charged or highly polar species, polar solvents are generally preferred as they can stabilize these species through dipole-dipole interactions or hydrogen bonding acs.org. The reactivity of this compound, which possesses both a polar hydroxyl group and a basic amino group, is expected to be sensitive to the solvent environment. For example, in a protic solvent, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

Temperature has a direct impact on the reaction rate, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier longdom.orgresearchgate.net. However, in some cases, high temperatures can also lead to undesirable side reactions or decomposition of the reactants or catalyst. The thermal stability of this compound and its reaction intermediates is therefore an important consideration in practical applications. The influence of temperature on the catalytic dehydration of ethanol (B145695) over alumina, for example, has been studied in detail, showing a clear correlation between temperature and the rate of ethylene (B1197577) formation rsc.org. While this is a different system, it highlights the universal importance of temperature in chemical kinetics.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of this compound and its derivatives is intricately linked to their molecular structure. Variations in the substituents on the nitrogen atom and the ethanol backbone can significantly influence the compound's electronic and steric properties, thereby altering its reactivity in various chemical transformations. Understanding these structure-reactivity relationships is crucial for the targeted design of catalysts, reaction intermediates, and specialized chemical agents.

The core of this compound's reactivity lies in the interplay between the nucleophilic and basic character of the tertiary amine and the hydroxyl group. The two butyl groups attached to the nitrogen atom play a pivotal role in modulating these properties. Compared to less sterically hindered dialkylaminoethanols, the bulky butyl groups in this compound introduce significant steric hindrance around the nitrogen atom. This steric crowding can influence the accessibility of the nitrogen's lone pair of electrons, affecting its ability to act as a nucleophile or a base.

A study of the dissociation constants (pKa) of various amino alcohols provides insight into the influence of N-alkyl substituents on basicity. As shown in the table below, the basicity of these compounds is not a simple linear function of the size of the alkyl groups, indicating a complex interplay of electronic and steric factors.

Table 1: Dissociation Constants (pKa) of Selected Amino Alcohols at 298.15 K

| Compound Name | pKa |

|---|---|

| 2-(Methylamino)ethanol | 9.82 |

| 2-(Ethylamino)ethanol | 9.87 |

| This compound | 9.98 |

| N-Propylethanolamine | 9.91 |

The reactivity of this compound derivatives can also be examined through the lens of their performance in catalytic applications. In many reactions, the amino alcohol can act as a ligand or a catalyst, and its efficacy is highly dependent on its structure. For instance, in reactions where the amino alcohol coordinates to a metal center, the steric bulk of the butyl groups can create a specific chiral environment, influencing the stereoselectivity of the reaction.

Furthermore, modifications to the ethanol backbone of this compound derivatives can also lead to significant changes in reactivity. The introduction of substituents on the carbon atoms of the ethanol chain can alter the proximity of the hydroxyl and amino groups, affecting their potential for intramolecular interactions and cooperative catalysis.

A theoretical study on the liberation of nitric oxide (NO) from a series of N,N-dialkyl-substituted NONOates, which share the N,N-dialkyl structural motif with 2-(dialkylamino)ethanols, demonstrates a clear structure-reactivity trend. The energy barrier for the dissociation reaction was found to be influenced by the size of the alkyl substituents on the nitrogen atom. researchgate.net

Table 2: Effect of N-Alkyl Substituent Size on the Dissociation Energy Barrier of NONOates researchgate.net

| N-Alkyl Substituent | Dissociation Energy Barrier (kcal/mol) |

|---|---|

| Dimethyl | 4.78 |

| Diethyl | 6.28 |

| Dipropyl | 6.78 |

| Dibutyl | 6.78 |

| Dipentyl | 6.78 |

This data suggests that as the alkyl substituent size increases from methyl to propyl, the dissociation barrier increases, after which it plateaus for larger alkyl groups like butyl and pentyl. researchgate.net This trend highlights how steric factors can directly impact the energetics of a reaction pathway.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Dibutylamino Ethanol and Its Adducts

Spectroscopic Methods

Spectroscopic methods are indispensable for elucidating the structural features of 2-(Dibutylamino)ethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their connectivity, and their chemical environment. The spectrum is characterized by distinct signals corresponding to the protons of the butyl chains and the ethanolamine (B43304) backbone. The integration of the peak areas corresponds to the ratio of protons in these different environments. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. chemicalbook.com This allows for the unambiguous confirmation of the carbon skeleton.

Detailed ¹H and ¹³C NMR spectral data for this compound are summarized below. chemicalbook.com

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| -CH₃ | 0.92 (t, 6H) | -CH₃ | 14.1 |

| -CH₂-CH₂-CH₃ | 1.32 (sextet, 4H) | -CH₂-CH₃ | 20.7 |

| -N-CH₂-CH₂ -CH₂-CH₃ | 1.45 (quintet, 4H) | -N-CH₂-CH₂ - | 29.6 |

| -N-CH₂(CH₂)₂CH₃ | 2.45 (t, 4H) | -N-CH₂ -CH₂OH | 52.4 |

| -N-CH₂-CH₂OH | 2.64 (t, 2H) | -N-CH₂- | 55.0 |

| -OH | 3.3 (s, 1H) | -CH₂-OH | 60.5 |

| -CH₂-OH | 3.55 (t, 2H) | ||

| Data sourced from spectral databases. chemicalbook.com Chemical shifts are relative to tetramethylsilane (TMS). t = triplet, sextet = sextet, quintet = quintet, s = singlet. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. photothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net Sharp bands observed between 2800 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl chains. Other significant peaks include C-N and C-O stretching vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. photothermal.com For this compound, Raman spectra would show strong signals for the C-C and C-H vibrations of the butyl chains.

Key vibrational frequencies for this compound are presented in the table below. spectrabase.com

| Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| O-H Stretch (hydrogen-bonded) | ~3350 (broad) |

| C-H Stretch (alkyl) | 2850-2960 |

| C-O Stretch | ~1050 |

| C-N Stretch | ~1100-1200 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov For this compound, which has a molecular weight of 173.30 g/mol , the mass spectrum is typically obtained using a gas chromatograph as the inlet (GC-MS). spectrabase.com

Under electron ionization (EI), the this compound molecule undergoes fragmentation. The molecular ion peak [M]⁺ at m/z 173 may be observed, though it can be weak. The most prominent peak in the spectrum (the base peak) is often due to a stable fragment. A characteristic fragmentation pathway for aminoalcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this leads to the formation of a stable iminium ion.

Key ions observed in the electron ionization mass spectrum of this compound are listed below. nist.govspectrabase.com

| m/z | Proposed Fragment Ion | Significance |

| 173 | [C₁₀H₂₃NO]⁺ | Molecular Ion [M]⁺ |

| 158 | [M - CH₃]⁺ | Loss of a methyl group |

| 130 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 114 | [CH₂=N(C₄H₉)CH₂]⁺ | Alpha-cleavage fragment |

| 86 | [CH₂=N(H)C₄H₉]⁺ | Rearrangement and cleavage |

| 44 | [CH₂=NHCH₃]⁺ | Common amine fragment |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is most effective for analyzing molecules containing chromophores, which are structural features with π-electron systems, such as conjugated double bonds or aromatic rings. uobabylon.edu.iqresearchgate.net

This compound is a saturated amino alcohol. Its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms. The electronic transitions available to this molecule, such as σ → σ* and n → σ*, require high energy, corresponding to absorption in the far-ultraviolet region (wavelengths less than 200 nm). masterorganicchemistry.com This region is outside the range of standard UV-Visible spectrophotometers. Consequently, a solution of pure this compound in a transparent solvent like ethanol (B145695) or water would not exhibit any significant absorbance in the 200-800 nm range. msu.edu

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, which allows for the purification and quantitative analysis of a substance.

Gas chromatography (GC) is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound. libretexts.org The method separates components of a sample based on their differential partitioning between a stationary phase in a column and a mobile gas phase. researchgate.net

In a typical GC analysis for purity assessment, a dilute solution of the this compound sample is injected into the instrument. The compound travels through a capillary column, and its retention time—the time it takes to exit the column—is measured by a detector, commonly a Flame Ionization Detector (FID). A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). libretexts.org

The presence of impurities, such as unreacted starting materials (e.g., dibutylamine) or by-products from its synthesis, would be indicated by the appearance of additional peaks at different retention times. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For amine analysis, specialized columns, such as those with a Carbowax or amine-deactivated stationary phase, are often used to achieve good peak shape and resolution. researchgate.net Two-dimensional gas chromatography (2D-GC) can be employed for more complex samples to achieve enhanced resolution. hpst.cz

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.netbridgewater.edu In the context of this compound, online HPLC is particularly valuable for real-time monitoring of chemical reactions. chromatographyonline.comnih.gov This approach allows for the tracking of reactant consumption, product formation, and the appearance of intermediates, thereby enabling the optimization of reaction kinetics. nih.gov

Recent advancements, particularly the development of ultrahigh-performance liquid chromatography (UHPLC), have significantly enhanced the speed and reliability of reaction monitoring. chromatographyonline.com By employing short columns with sub-2-μm silica particles, separation times can be reduced to under a minute, with complete analytical cycles as short as 1.5 minutes. chromatographyonline.com This rapid analysis provides timely quantitative data, which is essential for understanding and controlling fast chemical processes involving this compound.

For a typical reaction involving the derivatization of an aldehyde with this compound, HPLC can be used to monitor the progress over time. The data collected can be used to generate kinetic plots, showing the change in concentration of reactants and products.

Table 1: Illustrative HPLC Data for Monitoring a Reaction with this compound This table presents hypothetical data for the reaction of an aromatic aldehyde with this compound, monitored by HPLC with UV detection.

| Time (minutes) | Analyte | Retention Time (min) | Peak Area (arbitrary units) | Concentration (mM) |

|---|---|---|---|---|

| 0 | Aromatic Aldehyde | 4.2 | 15,000 | 10.0 |

| 0 | This compound | 2.5 | 18,000 | 12.0 |

| 0 | Product Adduct | - | 0 | 0.0 |

| 15 | Aromatic Aldehyde | 4.2 | 11,250 | 7.5 |

| 15 | This compound | 2.5 | 14,250 | 9.5 |

| 15 | Product Adduct | 5.8 | 3,500 | 2.5 |

| 30 | Aromatic Aldehyde | 4.2 | 7,500 | 5.0 |

| 30 | This compound | 2.5 | 10,500 | 7.0 |

| 30 | Product Adduct | 5.8 | 7,000 | 5.0 |

| 60 | Aromatic Aldehyde | 4.2 | 3,000 | 2.0 |

| 60 | This compound | 2.5 | 5,700 | 3.8 |

Electrochemical Characterization

Electrochemical techniques are fundamental in studying the redox properties of molecules like this compound, especially in its role as a co-reactant in electrochemiluminescence (ECL) systems. researchgate.netrsc.org

Cyclic Voltammetry (CV) Studies

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution. nih.govbiologic.net In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. biologic.net This technique provides information about the redox potentials and the rates of the electrochemical reactions. palmsens.com

For this compound (DBAE), CV is often employed to study its behavior as a co-reactant in ECL systems, for instance, with Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺). researchgate.net The cyclic voltammogram reveals the potential at which DBAE is oxidized, a critical step for the subsequent ECL reaction. Studies have performed CV over a potential range from 0 V to 1.5 V or 1.6V to record the electrochemical and ECL signals. researchgate.netrsc.org The shape of the voltammogram, including the peak potentials and currents, can provide insights into the kinetics and reversibility of the electron transfer process. palmsens.com The peak current in CV is proportional to the concentration of the electroactive species, which allows for quantitative analysis. palmsens.com

Table 2: Representative Cyclic Voltammetry Parameters for an ECL System Containing this compound Data is illustrative and based on typical experimental conditions found in the literature for ECL studies.

Chronoamperometry and Chronocoulometry

Chronoamperometry and chronocoulometry are electrochemical techniques that involve stepping the potential of a working electrode and monitoring the resulting current (chronoamperometry) or charge (chronocoulometry) as a function of time. wikipedia.orgals-japan.combasinc.com These methods are particularly useful for studying the kinetics of chemical reactions coupled to electrode processes and for determining the diffusion coefficients of electroactive species. als-japan.com

In a chronoamperometry experiment involving this compound, the potential is stepped to a value sufficient to cause its oxidation. The resulting current decays over time as the concentration of DBAE at the electrode surface is depleted. basinc.com The relationship between current and time is described by the Cottrell equation. wikipedia.org

Chronocoulometry, which integrates the chronoamperometric current over time, monitors the total charge passed during the potential step. als-japan.com This technique offers a better signal-to-noise ratio compared to chronoamperometry and can be used to distinguish between charge consumed by diffusing species and that from adsorbed species or double-layer charging. wikipedia.org

Surface-Sensitive Techniques

To understand the interaction of this compound with surfaces, particularly in the formation of adducts or self-assembled monolayers on electrodes, surface-sensitive techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adducts

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for analyzing the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. nottingham.ac.ukeag.comcarleton.edu The technique works by irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and its chemical environment, providing a "fingerprint" of the surface chemistry. tib.eu

When this compound forms an adduct on a surface, such as a gold electrode, XPS can be used to:

Confirm Elemental Composition: Identify the presence of nitrogen, carbon, and oxygen from the DBAE molecule, as well as the substrate elements (e.g., Au). carleton.edu

Determine Chemical State: Analyze high-resolution spectra of individual elements (e.g., N 1s, C 1s, O 1s) to determine their chemical bonding states. mst.or.jp For instance, shifts in the N 1s binding energy can indicate the interaction of the amine group with the surface.

Table 3: Expected XPS Binding Energies for a this compound Adduct on a Gold Surface Binding energies are approximate and can shift based on the specific chemical environment.

| Element (Core Level) | Expected Binding Energy (eV) | Information Provided |

|---|---|---|

| C 1s | ~285.0 | Aliphatic carbon in the butyl chains and ethanol backbone. |

| C 1s | ~286.5 | Carbon bonded to nitrogen (C-N) and oxygen (C-O). |

| N 1s | ~400.0 | Nitrogen in the tertiary amine group. |

| O 1s | ~532.8 | Oxygen in the hydroxyl group. |

Scanning Tunneling Microscopy (STM) for Surface Interactions

Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that provides real-space images of surfaces at the atomic level. illinois.eduucdavis.edu It operates based on the quantum mechanical tunneling of electrons between a sharp conductive tip and the sample surface. mdpi.com The tunneling current is exponentially dependent on the tip-sample distance, allowing for extremely high vertical resolution (~0.1 Å) and lateral resolution (~2 Å). illinois.edu

STM is ideally suited for visualizing how individual this compound molecules arrange themselves on a conductive substrate. It can provide detailed information on:

Adsorption Geometry: The orientation of the molecules on the surface.

Surface Packing: The formation of ordered monolayers or other supramolecular structures.

Tip-Surface Interactions: Under certain conditions, the STM tip can induce changes in the molecular arrangement, providing insight into the strength of the molecule-surface interaction. aps.orgcmu.edu

By imaging the surface, STM can reveal the self-assembly behavior of this compound and its adducts, which is critical for applications in sensors and modified electrodes.

Table 4: Typical STM Imaging Parameters for Molecular Adsorbates

| Parameter | Typical Value/Range | Unit | Significance |

|---|---|---|---|

| Bias Voltage (V_t) | -2.0 to +2.0 | V | Applied between the tip and sample; determines which electronic states are probed. |

| Tunneling Current (I_t) | 10 to 1000 | pA | The setpoint current maintained by the feedback loop; influences tip-sample distance. |

| Scan Size | 5 x 5 to 100 x 100 | nm² | The area of the surface being imaged. |

| Scan Rate | 0.5 to 2 | Hz | The speed at which the tip scans the surface. |

Based on the conducted research, there is no specific scientific literature available that details the application of Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for the advanced analytical and spectroscopic characterization of this compound and its adducts.

Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time.

Computational and Theoretical Studies of 2 Dibutylamino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Dibutylamino)ethanol, DFT calculations can elucidate its intrinsic properties, including electron distribution, molecular geometry, and spectroscopic characteristics.

The electronic structure of this compound governs its reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons within the molecule and to characterize its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. In this compound, the electron density in the HOMO is expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is the orbital that is most likely to accept electrons, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The presence of two electron-donating butyl groups attached to the nitrogen atom increases the electron density on the amine, influencing the HOMO energy level.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability. | [Value would be determined, typically in eV] |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability. | [Value would be determined, typically in eV] |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | [Value would be determined, typically in eV] |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | [Value would be determined, typically in Debye] |